molecular formula C17H14N4O4 B8692982 8-(2-Azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1035229-34-5

8-(2-Azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8692982
Key on ui cas rn: 1035229-34-5
M. Wt: 338.32 g/mol
InChI Key: JJLIKFUEHHVVTD-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Sodium azide (1.176 g) was added to a suspension of 5-(benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (example 11, step e) (4.8 g) in DMF (50 mL) and stirred for 2 h. The mixture was poured onto ice/water and the resulting solid collected by filtration, washed with water and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 4.6 g.
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5]([O:12][C:13]1[C:22]2[NH:21][C:20](=[O:23])[CH2:19][O:18][C:17]=2[C:16]([C:24](=[O:27])[CH2:25]Cl)=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C=O)C>[N:1]([CH2:25][C:24]([C:16]1[C:17]2[O:18][CH2:19][C:20](=[O:23])[NH:21][C:22]=2[C:13]([O:12][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH:14][CH:15]=1)=[O:27])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.176 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2OCC(NC21)=O)C(CCl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=C(C2=C1OCC(N2)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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